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1,3-Dioxolane-2-ethanol, 2-ethyl-

Cat. No.: B3386895
CAS No.: 76964-27-7
M. Wt: 146.18 g/mol
InChI Key: AQJAMJORJVLCHJ-UHFFFAOYSA-N
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Description

Historical Context of Dioxolane Chemistry and Related Compounds

The study of dioxolanes is a mature field within organic chemistry. The 1,3-dioxolane (B20135) ring system is a cyclic acetal (B89532), a functional group recognized for its stability and utility since the early days of structural organic chemistry. echemi.com Historically, the primary role of the dioxolane group has been as a protecting group for carbonyl compounds (aldehydes and ketones). By reacting a carbonyl with ethylene (B1197577) glycol under acidic conditions, the highly reactive carbonyl is converted into a stable dioxolane, which is inert to many reagents, particularly nucleophiles and bases. This protective strategy has been a cornerstone of complex molecule synthesis for decades.

Beyond protection chemistry, the parent compound, 1,3-dioxolane, has been utilized as a polar aprotic solvent and as a comonomer in the production of polyacetals. echemi.com Its ability to dissolve a range of substances has made it useful in various industrial applications, including formulations for coatings and adhesives. The development of synthetic methods, such as the acid-catalyzed condensation of ethylene glycol with aldehydes or formaldehyde (B43269), has been well-established, allowing for the creation of a vast library of substituted dioxolanes.

Significance and Research Trajectories of 1,3-Dioxolane-2-ethanol, 2-ethyl- in Contemporary Chemical Science

While direct research on 1,3-Dioxolane-2-ethanol, 2-ethyl- is not prominent, the significance of its structural motifs can be inferred from studies on analogous compounds. The presence of a hydroxyl group on the side chain suggests potential for this compound to act as a building block or intermediate in further chemical synthesis.

Research on the closely related 2-Methyl-1,3-dioxolane-2-ethanol (B1585420) highlights such potential. This compound is noted as a useful methyl vinyl ketone equivalent, a critical component in synthetic strategies like the Robinson annulation for forming six-membered rings. echemi.com It has been employed in the synthesis of natural products, including insect pheromones. echemi.com Given its structural similarity, 1,3-Dioxolane-2-ethanol, 2-ethyl- could hypothetically serve as a precursor for analogous, more complex molecular architectures.

Furthermore, the field of "green chemistry" has seen a rise in the investigation of bio-based solvents, with some dioxolane derivatives being explored as environmentally benign reaction media. The potential for 1,3-Dioxolane-2-ethanol, 2-ethyl- to be derived from bio-based precursors (such as those leading to its core components) could align it with research trajectories focused on sustainable chemical manufacturing.

Overview of Research Domains Investigating 1,3-Dioxolane-2-ethanol, 2-ethyl-

The research domains where a compound like 1,3-Dioxolane-2-ethanol, 2-ethyl- would likely be investigated, based on the activities surrounding its analogs, include:

Synthetic Organic Chemistry : As a potential intermediate, its primary role would be in the construction of more complex molecules. The hydroxyl group offers a reactive site for transformations, while the dioxolane moiety can serve as a latent carbonyl group, to be revealed later in a synthetic sequence.

Pharmaceutical and Agrochemical Research : Many biologically active molecules contain heterocyclic cores. Substituted dioxolanes have been investigated for a range of activities, including as modulators for multidrug resistance in cancer cells and for their antimicrobial properties. The specific combination of lipophilicity (from the ethyl group) and hydrophilicity (from the ethanol (B145695) group) in 1,3-Dioxolane-2-ethanol, 2-ethyl- could be of interest in designing new pharmacophores.

Materials Science : As derivatives of 1,3-dioxolane are used in polymer chemistry, this compound could be explored as a monomer or an additive in the creation of new polymers with tailored properties.

Compound Data Tables

Table 1: Properties of 1,3-Dioxolane-2-ethanol, 2-ethyl- This table is based on data from chemical supplier databases.

PropertyValueSource
CAS Number 76964-27-7 echemi.comaablocks.combuysellchem.com
Molecular Formula C₇H₁₄O₃ echemi.combuysellchem.com
Molecular Weight 146.18 g/mol echemi.com
Common Synonyms 2-(2-ethyl-1,3-dioxolan-2-yl)ethanol echemi.com

Table 2: Comparative Properties of Related Dioxolane Derivatives This table presents data for structurally similar compounds to provide context due to the limited data on the primary subject.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Research Application
2-Methyl-1,3-dioxolane-2-ethanol 5754-32-5C₆H₁₂O₃132.16Methyl vinyl ketone equivalent in organic synthesis. echemi.com
2-Ethyl-2-methyl-1,3-dioxolane 126-39-6C₆H₁₂O₂116.16Cyclic ketal of 2-butanone, used in protecting group chemistry. aablocks.combuysellchem.commolbase.com
1,3-Dioxolane (parent compound)646-06-0C₃H₆O₂74.08Solvent and comonomer in polyacetals. echemi.com
(2-ethyl-1,3-dioxolan-4-yl)methanol 53951-44-3C₆H₁₂O₃132.16Building block in chemical synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O3 B3386895 1,3-Dioxolane-2-ethanol, 2-ethyl- CAS No. 76964-27-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-ethyl-1,3-dioxolan-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-2-7(3-4-8)9-5-6-10-7/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJAMJORJVLCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OCCO1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40552937
Record name 2-(2-Ethyl-1,3-dioxolan-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76964-27-7
Record name 2-(2-Ethyl-1,3-dioxolan-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,3 Dioxolane 2 Ethanol, 2 Ethyl

Strategic Approaches to Dioxolane Ring Formation with 2-ethyl-2-ethanol Substitution

The formation of the 1,3-dioxolane (B20135) ring with the specific 2-ethyl and 2-ethanol substituents is achieved by reacting a keto-alcohol with ethylene (B1197577) glycol. The general mechanism involves the acid-catalyzed nucleophilic addition of the glycol to the carbonyl group of the ketone, followed by intramolecular cyclization and dehydration to form the stable five-membered dioxolane ring.

Catalytic methods are the most prevalent for the synthesis of 1,3-dioxolanes due to their efficiency. These pathways typically employ an acid catalyst to activate the carbonyl group of the precursor ketone, making it more susceptible to nucleophilic attack by ethylene glycol.

A range of acid catalysts can be employed for this transformation. These can be broadly categorized as homogeneous and heterogeneous catalysts.

Homogeneous Catalysts: Brønsted acids such as p-toluenesulfonic acid (p-TSA) and sulfuric acid (H₂SO₄) are commonly used. chemicalbook.com Lewis acids like zirconium tetrachloride (ZrCl₄) have also been shown to be effective. organic-chemistry.org These catalysts are dissolved in the reaction medium, leading to high catalytic activity. For instance, the synthesis of 2-phenyl-1,3-dioxolane (B1584986) from benzaldehyde (B42025) and ethylene glycol is efficiently catalyzed by a catalytic amount of p-toluenesulfonic acid in refluxing toluene (B28343). sigmaaldrich.com

Heterogeneous Catalysts: Solid acid catalysts, such as sulfonated cation exchange resins (e.g., FIBAN K-1), amorphous silica-alumina, and zeolites, offer the advantage of easy separation from the reaction mixture, simplifying purification and catalyst recycling. scielo.brresearchgate.netresearchgate.net For example, sulfonated silica (B1680970) has been demonstrated to be an efficient catalyst for the ketalization of ketones with ethylene glycol under microwave irradiation. scielo.br Hydrous zirconium oxide has also been used for the acetalization of aldehydes and ketones with ethylene glycol, proceeding at room temperature or under reflux. researchgate.net

A closely analogous synthesis, the preparation of 2-methyl-1,3-dioxolane-2-ethanol (B1585420) from 4-hydroxy-2-butanone (B42824) and ethylene glycol, was achieved in a 90% isolated yield using a weak acid catalyst in ethyl acetate (B1210297). researchgate.net This high yield suggests that a similar approach would be highly effective for the synthesis of 1,3-Dioxolane-2-ethanol, 2-ethyl-.

Table 1: Comparison of Catalytic Systems for Dioxolane Synthesis

Catalyst System Precursors Product Yield (%) Reaction Conditions Reference
p-Toluenesulfonic acid Benzaldehyde, Ethylene Glycol 2-Phenyl-1,3-dioxolane High Toluene, Reflux, 1.25 h sigmaaldrich.com
Weak Acid Catalyst 4-Hydroxy-2-butanone, Ethylene Glycol 2-Methyl-1,3-dioxolane-2-ethanol 90 Ethyl Acetate researchgate.net
Sulfonated Silica Cyclohexanone, Ethylene Glycol 1,4-Dioxaspiro[4.5]decane >95 Microwave, 360 W, 2 min scielo.br
FIBAN K-1 Vanillin series aldehydes, Propane-1,2-diol Substituted 1,3-dioxolanes - Benzene, Boiling researchgate.net
Hydrous Zirconium Oxide Aldehydes/Ketones, Ethylene Glycol Acetals/Ketals - Room Temp or Reflux researchgate.net

While less common, non-catalytic methods for the formation of substituted dioxolanes exist. One such approach involves the reaction of 1,3-dioxolane with formaldehyde (B43269) under non-acidic conditions, initiated by an organic peroxide and a metal salt, to yield 2-hydroxymethyl-1,3-dioxolane. google.com This method proceeds via a radical addition mechanism. Adapting this for the synthesis of 1,3-Dioxolane-2-ethanol, 2-ethyl- would require significant modification and is not the preferred route.

Another approach that avoids strong acid catalysts is the use of reagents that facilitate water removal. For example, the use of 1,3-bis(trimethylsiloxy)propane (BTSP) with a catalytic amount of iodine allows for the conversion of carbonyl compounds to their 1,3-dioxanes under neutral, aprotic conditions. organic-chemistry.org A similar strategy could potentially be adapted for dioxolane synthesis.

Precursor Selection and Optimization in 1,3-Dioxolane-2-ethanol, 2-ethyl- Synthesis

The judicious selection of precursors is critical for the successful and efficient synthesis of the target molecule.

Glycol Precursor: The formation of the 1,3-dioxolane ring necessitates the use of a 1,2-diol. Ethylene glycol is the definitive choice for this synthesis as it provides the -OCH₂CH₂O- backbone of the dioxolane ring.

Carbonyl Precursor: The key to obtaining the 2-ethyl and 2-ethanol substituents is the selection of the appropriate keto-alcohol. The logical precursor is 1-hydroxy-2-pentanone (B1216695) . This molecule contains the required five-carbon backbone, with a ketone at the 2-position and a primary alcohol at the 1-position. The ethyl group is represented by the propyl chain attached to the carbonyl carbon. The reaction of 1-hydroxy-2-pentanone with ethylene glycol would directly yield 1,3-Dioxolane-2-ethanol, 2-ethyl-.

The synthesis of the analogous 2-methyl-1,3-dioxolane-2-ethanol from 4-hydroxy-2-butanone and ethylene glycol provides strong evidence for the viability of this strategy. researchgate.net In this case, the methyl group at the 2-position of the dioxolane ring originates from the methyl group of the butanone precursor.

Alternative synthetic strategies could involve the formation of the dioxolane ring prior to the introduction of the ethanol (B145695) substituent. For example, one could start with a precursor that already contains the 2-ethyl-1,3-dioxolane (B3050401) moiety and then elaborate the ethanol side chain.

A plausible, albeit more complex, route could involve the reduction of an ester derivative. For instance, a compound like ethyl 2-(2-ethyl-1,3-dioxolan-2-yl)acetate could be reduced using a strong reducing agent like lithium aluminum hydride to yield the target alcohol, 1,3-Dioxolane-2-ethanol, 2-ethyl-.

Reaction Conditions and Process Optimization for Enhanced Yield and Selectivity

To maximize the yield and selectivity of the ketalization reaction, several process parameters must be carefully controlled.

The reaction between a ketone and ethylene glycol is a reversible equilibrium. To drive the reaction towards the formation of the dioxolane product, the water generated as a byproduct must be removed from the reaction mixture. organic-chemistry.org This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene. sigmaaldrich.comresearchgate.net

The choice of catalyst and its concentration can significantly impact the reaction rate and selectivity. While strong acids are effective, they can sometimes lead to side reactions. The use of milder, solid acid catalysts can improve selectivity and simplify the workup procedure. scielo.brresearchgate.net

Reaction temperature is another crucial factor. Most acid-catalyzed ketalizations are performed at elevated temperatures, often at the reflux temperature of the solvent, to ensure a reasonable reaction rate. sigmaaldrich.comnist.gov However, some highly active catalytic systems can operate at or near room temperature. researchgate.net

The molar ratio of the reactants can also be optimized. Using a slight excess of ethylene glycol can help to drive the equilibrium towards the product.

Table 2: Influence of Reaction Parameters on Dioxolane Synthesis

Parameter Effect on Yield and Selectivity Typical Conditions
Catalyst Choice and concentration affect reaction rate and can influence side reactions. Catalytic amounts of p-TSA, H₂SO₄, or solid acids like sulfonated resins.
Temperature Higher temperatures generally increase the reaction rate. Reflux temperature of the solvent (e.g., toluene, benzene).
Water Removal Essential to drive the equilibrium towards the product. Azeotropic distillation using a Dean-Stark trap.
Solvent Affects solubility of reactants and azeotropic removal of water. Toluene, benzene, ethyl acetate.
Reactant Ratio An excess of the glycol can favor product formation. Stoichiometric or slight excess of ethylene glycol.

Temperature and Pressure Regimes in 1,3-Dioxolane-2-ethanol, 2-ethyl- Production

Due to the absence of documented synthetic procedures for 1,3-Dioxolane-2-ethanol, 2-ethyl-, there is no information available regarding the specific temperature and pressure regimes required for its production.

Solvent Effects and Reaction Medium Influence

There is no available information on the solvent effects and the influence of the reaction medium on the synthesis of 1,3-Dioxolane-2-ethanol, 2-ethyl-, as no synthetic routes have been reported. For the synthesis of related dioxolanes, solvents such as ethyl acetate have been utilized. tandfonline.comtandfonline.comresearchgate.net

Purification and Isolation Techniques for Synthetic Products

As no methods for the synthesis of 1,3-Dioxolane-2-ethanol, 2-ethyl- have been found, there are no established purification and isolation techniques for this specific compound. General techniques for related compounds include distillation and extraction. tandfonline.comtandfonline.com

Chemical Reactivity and Transformation Mechanisms of 1,3 Dioxolane 2 Ethanol, 2 Ethyl

Ring-Opening Reactions and Associated Mechanisms

The stability of the 1,3-dioxolane (B20135) ring is highly dependent on the reaction conditions, particularly the pH. It is generally stable under neutral and basic conditions but readily undergoes cleavage in the presence of acids.

Acid-Catalyzed Hydrolysis of the Dioxolane Ring

The acid-catalyzed hydrolysis of 1,3-dioxolanes is a well-established reaction that regenerates the parent carbonyl compound and ethylene (B1197577) glycol. In the case of 1,3-Dioxolane-2-ethanol, 2-ethyl-, this reaction proceeds via protonation of one of the oxygen atoms in the dioxolane ring, followed by ring-opening to form a resonance-stabilized carbocation. Subsequent attack by water and elimination of ethylene glycol yields the parent ketone.

The hydrolysis of the related compound, 2-ethyl-1,3-dioxolane (B3050401) (2ED), has been studied in the context of recovering ethylene glycol. researchgate.netacs.org This process, catalyzed by an acidic ion-exchange resin, demonstrates the susceptibility of the dioxolane ring to acid-mediated cleavage. researchgate.net The general mechanism can be extrapolated to 1,3-Dioxolane-2-ethanol, 2-ethyl-.

Reaction Scheme:

Generated code

The reaction is reversible, and the formation of the dioxolane (acetalization) is favored by the removal of water. Conversely, the hydrolysis (deacetalization) is driven by an excess of water. wikipedia.org

ReactantCatalystProductsReference
2-ethyl-1,3-dioxolaneAcidic ion-exchange resin KRD-002Propanal, Ethylene Glycol researchgate.netacs.org
2-phenyl-1,3-dioxolane (B1584986)NaBArF₄ in waterBenzaldehyde (B42025), Ethylene Glycol wikipedia.org

Nucleophilic Ring-Opening Reactions

While less common than acid-catalyzed hydrolysis, the dioxolane ring can be opened by strong nucleophiles, particularly when activated. The ring itself is generally resistant to direct nucleophilic attack due to the presence of two electron-donating oxygen atoms. However, reactions can be initiated at the C2 position, which is an acetal (B89532) carbon.

In the broader context of cyclic acetals, nucleophilic ring-opening can be achieved under specific conditions, often involving Lewis acids to activate the ring. For instance, the ring opening of epoxides, which are also three-membered heterocyclic ethers, by nucleophiles is a common synthetic strategy. youtube.commdpi.com While dioxolanes are five-membered rings and thus less strained, analogous reactions can be envisioned with potent nucleophiles and appropriate activation.

Electrophilic Ring-Opening Reactions

Electrophilic attack on the oxygen atoms of the dioxolane ring is the initial step in acid-catalyzed hydrolysis. Other electrophiles can also initiate ring-opening. For example, the cationic ring-opening polymerization of 1,3-dioxolane is a known process that proceeds via an active chain end mechanism. rsc.org This highlights the susceptibility of the dioxolane ring to electrophilic attack, leading to the formation of a cationic intermediate that can be trapped by various nucleophiles or propagate a polymerization chain.

The generation of a 1,3-dioxolan-2-yl cation intermediate is a key step in certain oxidative reactions of alkenes in the presence of a bidentate nucleophile. mdpi.com This cation can then be trapped by a nucleophile to form a stable dioxolane product or undergo a ring-opening reaction. mdpi.com

Reactions Involving the Ethanol (B145695) Side Chain

The primary alcohol of the ethanol side chain in 1,3-Dioxolane-2-ethanol, 2-ethyl- exhibits characteristic reactions of primary alcohols, including oxidation, esterification, and etherification. libretexts.org

Oxidation Reactions of the Hydroxyl Group

The primary hydroxyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. libretexts.org

Oxidation to an Aldehyde: Using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent would selectively oxidize the primary alcohol to the corresponding aldehyde, (2-ethyl-1,3-dioxolan-2-yl)acetaldehyde.

Oxidation to a Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or Jones reagent (CrO₃ in aqueous acetone) will typically oxidize the primary alcohol to a carboxylic acid, (2-ethyl-1,3-dioxolan-2-yl)acetic acid.

A study on the related compound, 2-Methyl-1,3-dioxolane-2-ethanol (B1585420), demonstrated its conversion to 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane (B1279730) via bromination with dibromotriphenylphosphorane, which proceeds through an intermediate where the hydroxyl group is activated. researchgate.net

Starting Alcohol TypeOxidizing AgentProduct
Primary (RCH₂OH)PCC, DMPAldehyde (RCHO)
Primary (RCH₂OH)KMnO₄, H₂CrO₄Carboxylic Acid (RCOOH)
Secondary (R₂CHOH)Most oxidizing agentsKetone (R₂CO)
Tertiary (R₃COH)No reactionNo reaction

Esterification and Etherification of the Ethanol Moiety

The hydroxyl group of the ethanol side chain can readily undergo esterification and etherification reactions.

Esterification: In the presence of a carboxylic acid and an acid catalyst (such as sulfuric acid) in a process known as Fischer esterification, 1,3-Dioxolane-2-ethanol, 2-ethyl- can form the corresponding ester. For example, reaction with acetic acid would yield (2-ethyl-1,3-dioxolan-2-yl)ethyl acetate (B1210297). Alternatively, more reactive carboxylic acid derivatives like acid chlorides or anhydrides can be used in the presence of a base (like pyridine) to achieve the same transformation, often under milder conditions.

Etherification: The Williamson ether synthesis provides a pathway to form ethers. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, reacting the sodium alkoxide of 1,3-Dioxolane-2-ethanol, 2-ethyl- with methyl iodide would produce 2-(2-methoxyethyl)-2-ethyl-1,3-dioxolane.

The dehydration of two alcohol molecules under certain conditions can also lead to the formation of an ether. libretexts.org

ReactionReactantsProduct
Esterification1,3-Dioxolane-2-ethanol, 2-ethyl- + Carboxylic Acid (or derivative)Ester
Etherification (Williamson)1,3-Dioxolane-2-ethanol, 2-ethyl- + Strong Base, then Alkyl HalideEther

Functional Group Interconversions of the Ethanol Side Chain

The primary alcohol of the ethanol side chain in 1,3-Dioxolane-2-ethanol, 2-ethyl- is a prime site for a variety of functional group interconversions. These reactions allow for the modification of the side chain to introduce new functionalities and expand the synthetic utility of the molecule. Key transformations include oxidation, esterification, and halogenation.

Oxidation to Aldehydes and Carboxylic Acids: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uklibretexts.org Partial oxidation to the corresponding aldehyde, (2-ethyl-1,3-dioxolan-2-yl)acetaldehyde, can be achieved using milder oxidizing agents. chemguide.co.uk For a complete oxidation to the carboxylic acid, (2-ethyl-1,3-dioxolan-2-yl)acetic acid, stronger oxidizing agents and more forcing conditions are necessary. libretexts.orgorganic-chemistry.org This typically involves heating the alcohol under reflux with an excess of an oxidizing agent like potassium dichromate(VI) in the presence of sulfuric acid. libretexts.org The reaction proceeds through the intermediate aldehyde, which is further oxidized. chemguide.co.uklibretexts.org

Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. chemguide.co.ukresearchgate.net The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. chemguide.co.uk Alternatively, reactions with acid anhydrides, often in the presence of a base or catalyst, can provide the desired ester. researchgate.netlibretexts.org For instance, reaction with acetic anhydride (B1165640) would yield (2-ethyl-1,3-dioxolan-2-yl)ethyl acetate.

Halogenation: The hydroxyl group can be substituted by a halogen, such as bromine, to form a haloalkane derivative. While direct data for the 2-ethyl compound is limited, the analogous reaction with 2-Methyl-1,3-dioxolane-2-ethanol to produce 2-(2-bromoethyl)-2-methyl-1,3-dioxolane has been reported. This suggests that 1,3-Dioxolane-2-ethanol, 2-ethyl- would similarly react with a brominating agent like phosphorus tribromide or a combination of triphenylphosphine (B44618) and a bromine source to yield 2-(2-bromoethyl)-2-ethyl-1,3-dioxolane.

TransformationReagent(s)Product
Oxidation (partial)Mild oxidizing agents(2-ethyl-1,3-dioxolan-2-yl)acetaldehyde
Oxidation (full)Strong oxidizing agents (e.g., K₂Cr₂O₇/H₂SO₄)(2-ethyl-1,3-dioxolan-2-yl)acetic acid
EsterificationCarboxylic acid/acid catalyst(2-ethyl-1,3-dioxolan-2-yl)ethyl ester
EsterificationAcid anhydride(2-ethyl-1,3-dioxolan-2-yl)ethyl ester
Halogenation (Bromination)Brominating agent (e.g., PBr₃)2-(2-bromoethyl)-2-ethyl-1,3-dioxolane

Reactions at the 2-ethyl- Substitution Site

The ethyl group at the C2 position of the dioxolane ring also presents opportunities for chemical modification, although these reactions are generally less facile than those of the ethanol side chain.

Reactivity of the Ethyl Group

The C-H bonds of the ethyl group at the C2 position are generally unreactive. However, under specific conditions, such as those involving radical initiators or strong bases, reactions can be induced. While specific studies on the reactivity of the 2-ethyl group in 1,3-Dioxolane-2-ethanol, 2-ethyl- are not widely available, analogies can be drawn from the reactivity of similar 2-alkyl substituted dioxolanes. For instance, radical halogenation could potentially lead to the substitution of a hydrogen atom on the ethyl group.

The dioxolane ring itself can react under certain conditions. For example, a patent describes the reaction of 2-ethyl-1,3-dioxolane with acid halides, which results in the opening of the dioxolane ring to form a (beta-chlormethoxy) ethyl ester. chemguide.co.uk This highlights that the stability of the dioxolane ring is a critical factor to consider when planning reactions targeting the 2-ethyl group.

Derivatization and Analog Synthesis of 1,3 Dioxolane 2 Ethanol, 2 Ethyl

Synthesis of Novel Dioxolane-Based Compounds from 1,3-Dioxolane-2-ethanol, 2-ethyl-

The synthesis of new molecules from 1,3-Dioxolane-2-ethanol, 2-ethyl- can be approached by modifying its key functional groups: the hydroxyl group of the ethanol (B145695) side chain and the dioxolane ring itself.

The primary alcohol of the ethanol side chain is a prime site for introducing chemical diversity. Standard organic transformations can be employed to generate a variety of derivatives. For instance, oxidation of the alcohol would yield the corresponding aldehyde or carboxylic acid, which can then participate in a host of subsequent reactions.

Esterification and etherification reactions are also common strategies. Reaction with various acyl chlorides or carboxylic acids under appropriate conditions would produce a library of esters with different functionalities. Similarly, ether synthesis, such as the Williamson ether synthesis, can be used to introduce a wide range of alkyl or aryl groups.

Another approach involves the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions. This opens the door to the introduction of azides, halides, and other functional groups, significantly expanding the range of accessible derivatives. The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be utilized if an azide (B81097) or alkyne functionality is introduced, allowing for the efficient and specific formation of triazole-containing derivatives. nih.govmdpi.com

Table 1: Potential Derivatives of 1,3-Dioxolane-2-ethanol, 2-ethyl- via Side Chain Modification

Starting MaterialReagent(s)Product
1,3-Dioxolane-2-ethanol, 2-ethyl-PCC, CH₂Cl₂2-(2-ethyl-1,3-dioxolan-2-yl)acetaldehyde
1,3-Dioxolane-2-ethanol, 2-ethyl-Jones Reagent2-(2-ethyl-1,3-dioxolan-2-yl)acetic acid
1,3-Dioxolane-2-ethanol, 2-ethyl-Acetyl chloride, pyridine2-(2-ethyl-1,3-dioxolan-2-yl)ethyl acetate (B1210297)
1,3-Dioxolane-2-ethanol, 2-ethyl-NaH, Benzyl (B1604629) bromide2-(2-ethyl-1,3-dioxolan-2-yl)ethyl benzyl ether
1,3-Dioxolane-2-ethanol, 2-ethyl-1. TsCl, pyridine; 2. NaN₃2-(2-azidoethyl)-2-ethyl-1,3-dioxolane

This table presents hypothetical reaction schemes based on standard organic chemistry principles.

Modification of the dioxolane ring itself presents a more complex synthetic challenge but offers the potential for creating novel heterocyclic systems. Ring-expansion strategies could potentially be employed to synthesize seven-membered rings. For instance, a reaction analogous to the Lewis-acid promoted reaction of Cyrene with ethyl diazoacetate could theoretically be applied, which would involve the insertion of a carbon atom into the dioxolane ring. researchgate.net

Ring contraction is less common for dioxolanes but could be envisioned under specific photochemical or mass spectrometric conditions, though such transformations are often not synthetically useful for preparative scale.

Investigation of Structure-Reactivity Relationships in 1,3-Dioxolane-2-ethanol, 2-ethyl- Analogs

The reactivity of analogs of 1,3-Dioxolane-2-ethanol, 2-ethyl- is intrinsically linked to their structure. The stability of the dioxolane ring is a key factor. The ketal is stable under basic and neutral conditions but is susceptible to hydrolysis under acidic conditions, regenerating the original ketone and diol. The rate of this hydrolysis can be influenced by the substituents on the dioxolane ring. Electron-donating groups at the 2-position, such as the ethyl group, generally stabilize the carbocation intermediate formed during hydrolysis, potentially increasing the rate of cleavage.

The nature of the substituent at the end of the ethanol side chain in derivative compounds will also significantly impact reactivity. For example, the introduction of an electron-withdrawing group could influence the acidity of the protons on the carbon adjacent to the dioxolane ring.

Polymerization Reactions Involving 1,3-Dioxolane-2-ethanol, 2-ethyl- Monomers

1,3-Dioxolane (B20135) and its derivatives are known to undergo cationic ring-opening polymerization to form polyacetals. wikipedia.org The monomer, 1,3-Dioxolane-2-ethanol, 2-ethyl-, possesses a polymerizable heterocyclic ring. The polymerization is typically initiated by strong acids or Lewis acids. The resulting polymer would have a polyether backbone with repeating units derived from the monomer.

The presence of the ethanol side chain offers a site for post-polymerization modification. The hydroxyl groups along the polymer chain could be functionalized to alter the properties of the polymer, such as its solubility, hydrophilicity, and thermal stability. This could lead to the development of new functional materials with tailored properties.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 1,3 Dioxolane 2 Ethanol, 2 Ethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure and conformation in solution. For a molecule such as 1,3-Dioxolane-2-ethanol, 2-ethyl-, a suite of NMR experiments would be required for a complete analysis.

1H and 13C NMR Chemical Shift Assignments and Coupling Patterns

Detailed ¹H and ¹³C NMR spectra for 1,3-Dioxolane-2-ethanol, 2-ethyl- are not currently available in public spectral databases. However, based on its structure, predicted chemical shifts and coupling patterns can be hypothesized.

Predicted ¹H NMR Spectral Features:

Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-) would be expected, showing scalar coupling to each other.

Dioxolane Ring: The four protons on the dioxolane ring would likely appear as a complex multiplet, potentially around 3.9-4.0 ppm, due to their similar chemical environments and spin-spin coupling.

Ethanol (B145695) Side Chain: The methylene group adjacent to the dioxolane ring and the methylene group bearing the hydroxyl function would each produce distinct signals, likely triplets if coupled to each other and further split by the hydroxyl proton. The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

Predicted ¹³C NMR Spectral Features:

Quaternary Carbon: The C2 carbon of the dioxolane ring, being bonded to two oxygen atoms and two carbon atoms, would have a characteristic chemical shift, likely in the range of 100-110 ppm.

Dioxolane Methylene Carbons: The two methylene carbons of the dioxolane ring would likely have similar chemical shifts, typically in the 60-70 ppm range.

Ethyl Group Carbons: Two distinct signals would be expected for the methyl and methylene carbons of the ethyl group.

Ethanol Side Chain Carbons: The two methylene carbons of the ethanol side chain would also show distinct signals.

A data table of predicted chemical shifts would be speculative without experimental data.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively assign the proton and carbon signals and establish the connectivity of the molecule, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, cross-peaks would be expected between the methyl and methylene protons of the ethyl group, and between the adjacent methylene protons of the ethanol side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

Currently, no published COSY, HSQC, or HMBC spectra for 1,3-Dioxolane-2-ethanol, 2-ethyl- are available.

Conformational Analysis via NOESY and ROESY Experiments

The 1,3-dioxolane (B20135) ring can adopt various conformations, and the orientation of the ethyl and ethanol substituents can also vary. Nuclear Overhauser Effect (NOE) based experiments are the primary means of investigating these conformational preferences in solution.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å). Analysis of the cross-peaks in a NOESY or ROESY spectrum would provide information about the spatial arrangement of the different proton groups, allowing for the determination of the predominant conformation of the molecule in solution. For example, NOEs between the protons of the ethyl group and the protons of the dioxolane ring would indicate their relative orientation.

A search of scientific literature did not yield any published NOESY or ROESY data for 1,3-Dioxolane-2-ethanol, 2-ethyl-.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Expected Vibrational Bands:

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be characteristic of the hydroxyl group of the ethanol moiety.

C-H Stretch: Strong absorption bands in the region of 2850-3000 cm⁻¹ would be expected from the C-H stretching vibrations of the ethyl and methylene groups.

C-O Stretch: The C-O stretching vibrations of the dioxolane ring and the alcohol would produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-C Stretch: Weaker bands corresponding to C-C stretching vibrations would also be present in the fingerprint region.

While predicted vibrational frequencies can be calculated computationally, experimental IR and Raman spectra for 1,3-Dioxolane-2-ethanol, 2-ethyl- are not available in public databases.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition.

Expected Fragmentation Pattern in Electron Ionization (EI) Mass Spectrometry:

Under electron ionization, the molecular ion would be formed, and it would subsequently fragment in a characteristic manner. While no experimental mass spectrum is available, some likely fragmentation pathways can be predicted:

Loss of an ethyl radical (-•CH₂CH₃): This would lead to a fragment ion at m/z 117.

Loss of the ethanol side chain (-•CH₂CH₂OH): This would result in a fragment ion at m/z 101.

Cleavage of the dioxolane ring: Various ring-opening and fragmentation pathways would lead to smaller characteristic ions.

A detailed analysis of the fragmentation pattern would provide valuable structural information. However, without experimental data, a definitive fragmentation table cannot be constructed.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by fragmenting a pre-selected precursor ion and analyzing the resulting product ions. While specific MS/MS studies on 1,3-Dioxolane-2-ethanol, 2-ethyl- are not extensively documented in peer-reviewed literature, its fragmentation pattern under electron ionization (EI) can be predicted based on the known behavior of related 1,3-dioxolane structures and aliphatic alcohols.

Upon ionization, the molecular ion [M]•+ of 1,3-Dioxolane-2-ethanol, 2-ethyl- (m/z 146) would be expected to undergo several characteristic fragmentation pathways. The structure contains multiple sites susceptible to cleavage, including the dioxolane ring and the ethanol side chain.

Key Fragmentation Pathways:

Loss of the Ethyl Group: A primary fragmentation event would be the cleavage of the C2-ethyl bond, resulting in the loss of an ethyl radical (•CH₂CH₃). This would generate a stable dioxolanyl cation at m/z 117.

Cleavage of the Ethanol Side Chain: The bond between the C2 of the dioxolane ring and the ethanol side chain can break, leading to the formation of a fragment at m/z 101, corresponding to the loss of •CH₂CH₂OH.

Ring Opening and Fragmentation: The dioxolane ring itself is prone to fragmentation. A common pathway for 2-substituted 1,3-dioxolanes involves the formation of a characteristic ion at m/z 73, which corresponds to the [C₃H₅O₂]⁺ fragment. For structures with substituents at the 2-position, a prominent peak is often observed corresponding to the loss of one of the substituents. For instance, in 2-ethyl-1,3-dioxolane (B3050401), a major fragment ion appears at m/z 73 after the loss of the ethyl group. nist.govnist.gov

Fragments from the Side Chain: Cleavage alpha to the hydroxyl group in the ethanol side chain is also expected, leading to a fragment at m/z 31 ([CH₂OH]⁺), a common fragment for primary alcohols.

The predicted fragmentation pattern provides a fingerprint for the identification of 1,3-Dioxolane-2-ethanol, 2-ethyl- in complex mixtures via GC-MS analysis. The relative abundance of these fragments helps in confirming the specific arrangement of the substituents.

Table 1: Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of 1,3-Dioxolane-2-ethanol, 2-ethyl-

m/z (Mass-to-Charge Ratio)Proposed Fragment Ion StructureFragmentation Pathway
146[C₇H₁₄O₃]•⁺Molecular Ion
117[C₅H₉O₃]⁺Loss of ethyl group (•C₂H₅)
101[C₅H₉O₂]⁺Loss of ethanol group (•CH₂CH₂OH)
73[C₃H₅O₂]⁺Cleavage of the dioxolane ring
45[C₂H₅O]⁺Fragment from the ethanol side chain
31[CH₂OH]⁺Alpha-cleavage of the ethanol side chain

This table is based on predicted fragmentation patterns and data from analogous compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and conformational details.

Currently, there is no publicly available X-ray crystal structure for 1,3-Dioxolane-2-ethanol, 2-ethyl- in the Cambridge Structural Database (CSD) or other crystallographic repositories. The compound exists as a liquid at standard conditions, which precludes direct analysis by single-crystal X-ray diffraction without first obtaining a suitable crystalline form, for instance, through derivatization or co-crystallization.

However, structural insights can be inferred from crystallographic studies of related 1,3-dioxolane derivatives. mdpi.com Studies on various substituted dioxolanes reveal that the five-membered ring is not planar and typically adopts an "envelope" or "twisted" conformation to minimize steric strain. In an envelope conformation, one atom is out of the plane of the other four. The specific conformation is influenced by the nature and position of the substituents on the ring. For 1,3-Dioxolane-2-ethanol, 2-ethyl-, the bulky substituents at the C2 position would significantly influence the ring's puckering and the orientation of the side chains.

Without experimental data, a detailed table of crystallographic parameters cannot be provided. Should a crystalline derivative be synthesized and analyzed, X-ray crystallography would provide invaluable information on its solid-state conformation, including the torsion angles that define the spatial relationship between the dioxolane ring and the ethyl and ethanol substituents.

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic methods are essential for verifying the purity of 1,3-Dioxolane-2-ethanol, 2-ethyl- and for separating any potential isomers. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed for these purposes.

Gas Chromatography (GC) for Purity Assessment:

GC is well-suited for the analysis of volatile compounds like 1,3-Dioxolane-2-ethanol, 2-ethyl-. Purity is determined by injecting a sample into the GC, where it is separated into its individual components. A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds. The purity is assessed by comparing the peak area of the main component to the total area of all peaks in the chromatogram. The presence of impurities, such as starting materials from synthesis (e.g., ethylene (B1197577) glycol) or side-products, can be readily identified. chromatographyonline.comresearchgate.net For identification purposes, a mass spectrometer is often used as the detector (GC-MS). unimi.it

Table 2: Typical Gas Chromatography (GC) Conditions for Analysis of Dioxolane Derivatives

ParameterTypical ConditionPurpose
Column Capillary column (e.g., DB-5, HP-5MS)Provides high-resolution separation of volatile compounds.
Injector Temperature 250 °CEnsures rapid volatilization of the sample.
Oven Program Temperature ramp (e.g., 50 °C to 280 °C)Separates compounds based on boiling point and polarity.
Carrier Gas Helium or HydrogenTransports the sample through the column.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for quantification, MS for identification.

These conditions are generalized from methods used for related dioxolane compounds. publisso.de

HPLC and SFC for Separation of Isomers:

The structure of 1,3-Dioxolane-2-ethanol, 2-ethyl- possesses a chiral center at the C2 position of the dioxolane ring. Therefore, the compound can exist as a pair of enantiomers. The separation of these enantiomers is crucial for stereoselective synthesis and for studying the properties of the individual stereoisomers.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for resolving enantiomers. researchgate.netnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for separating a wide range of chiral compounds, including dioxolane derivatives. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal separation. researchgate.net

Supercritical fluid chromatography (SFC) is an alternative technique that often provides faster separations and uses less organic solvent. nih.gov SFC with chiral columns has also been successfully applied to the separation of dioxolane isomers. nih.gov The nature of the organic modifier used with the supercritical CO₂ mobile phase has a significant impact on the resolution of the enantiomers. nih.gov

Computational and Theoretical Studies on 1,3 Dioxolane 2 Ethanol, 2 Ethyl

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, providing insights into its electronic structure, stability, and reactivity. These methods, which are based on the principles of quantum mechanics, can model molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it a popular choice for studying medium-sized organic molecules.

For a molecule like 1,3-Dioxolane-2-ethanol, 2-ethyl-, DFT calculations would be instrumental in determining the energies and shapes of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov

In analogous studies of flavonoids, it has been shown that the localization of the HOMO can pinpoint the most probable sites for electrophilic attack, which in the case of 1,3-Dioxolane-2-ethanol, 2-ethyl-, would likely be the oxygen atoms of the hydroxyl group and the dioxolane ring due to their lone pairs of electrons. nih.gov Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can further elucidate the electronic structure by describing the delocalization of electron density between bonds and lone pairs, revealing key stabilizing interactions within the molecule. For instance, a computational study on an indazole derivative identified strong stabilization from the donation of a lone pair to an antibonding orbital, a type of interaction also expected in dioxolanes. asianresassoc.org

Table 1: Representative Frontier Molecular Orbital Energies from DFT Calculations on a Structurally Related Molecule

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Primarily localized on the oxygen atoms of the dioxolane ring and the hydroxyl group.
LUMO1.2Distributed over the C-O antibonding orbitals of the ring and the C-C backbone.
HOMO-LUMO Gap7.7Indicates high kinetic stability.

Note: The data in this table is illustrative and based on typical values for similar functionalized cyclic ethers, as direct data for 1,3-Dioxolane-2-ethanol, 2-ethyl- is not available.

Ab Initio Methods for Conformation and Reactivity Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their fundamental formulation. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are often used for high-accuracy calculations of molecular geometries, conformational energies, and reaction barriers.

A conformational analysis of 1,3-Dioxolane-2-ethanol, 2-ethyl- using ab initio methods would reveal the relative stabilities of its different spatial arrangements. The dioxolane ring itself is not planar and exists in a dynamic equilibrium between different "envelope" and "twist" conformations. The orientation of the 2-ethyl and 2-ethanol substituents will significantly influence the preferred conformation. For instance, studies on 5-substituted 1,3-dioxanes have shown that the chair conformer is typically the most stable, with the relative energies of other conformers like twist-boat forms being determined by the nature and position of the substituents. researchgate.netresearchgate.net

Ab initio calculations can also predict the molecule's reactivity by mapping the potential energy surface for various reactions. This allows for the identification of transition states and the calculation of activation energies, providing a theoretical basis for understanding reaction mechanisms and kinetics.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum chemical methods provide detailed information about static structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule over time. chemicalbook.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the conformational changes and intermolecular interactions in different environments, such as in the gas phase or in a solvent.

For 1,3-Dioxolane-2-ethanol, 2-ethyl-, an MD simulation would reveal the flexibility of the dioxolane ring and the rotational freedom of the ethyl and ethanol (B145695) side chains. It would also show how intramolecular hydrogen bonding between the hydroxyl group and the ring oxygens might constrain the conformational landscape. Studies on similar molecules, like 1,4-dioxane, have used MD to understand how the molecule interacts with its environment, such as a phospholipid membrane, revealing preferred orientations and penetration mechanisms. nih.gov Enhanced sampling techniques, such as metadynamics, can be coupled with MD to more efficiently explore the conformational space and calculate the free energy landscape, identifying the most stable conformers and the energy barriers between them. rsc.org

A ReaxFF molecular dynamics study on the pyrolysis of alkyl-substituted 1,3-dioxolanes has demonstrated that these simulations can elucidate decomposition mechanisms at high temperatures, identifying the primary bond-breaking events and subsequent reaction pathways. osti.gov

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical transformations that 1,3-Dioxolane-2-ethanol, 2-ethyl- can undergo is crucial for predicting its stability and potential applications. Computational modeling of reaction pathways allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and transition states.

Using methods like DFT and ab initio calculations, the potential energy surface of a reaction can be mapped out. For example, the acid-catalyzed hydrolysis of the dioxolane ring, a common reaction for this class of compounds, could be modeled. This would involve calculating the energies of the reactants, the protonated intermediate, the transition state for ring opening, and the final products. The calculated activation energy for the rate-determining step would provide a theoretical estimate of the reaction rate.

Studies on the conformational isomerization of 1,3-dioxane (B1201747) and 1,3-dithiane (B146892) have successfully used ab initio methods to identify multiple pathways for ring inversion, characterizing the transition states that separate the different chair and twist conformers. researchgate.net These studies provide a framework for how the ring flexibility and substituent effects in 1,3-Dioxolane-2-ethanol, 2-ethyl- could be computationally investigated.

Table 2: Representative Calculated Energy Barriers for Conformational Inversion in a Related Dioxane

Conformational ChangeTransition StateCalculated Energy Barrier (kcal/mol)
Chair to Twist-BoatHalf-Chair10.5
Twist-Boat to Twist-BoatBoat1.2

Note: This data is from a study on a related 1,3-dioxane and serves as an example of the type of information that can be obtained from transition state analysis. researchgate.net

Prediction of Spectroscopic Parameters from Theoretical Models

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of a compound.

The most common spectroscopic techniques for which parameters can be reliably calculated are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. By calculating the magnetic shielding tensors of the nuclei in the presence of a magnetic field, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can then be compared to experimental data to confirm the structure of the molecule. For instance, there are databases that provide experimental ¹H NMR data for the closely related compound 2-ethyl-2-methyl-1,3-dioxolane. chemicalbook.com

Similarly, by calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined, leading to a theoretical IR spectrum. These calculated frequencies can help in assigning the vibrational modes observed in an experimental IR spectrum. A computational study on a complex propan-2-ol derivative successfully identified 108 fundamental vibrational modes associated with its various functional groups. asianresassoc.org

Table 3: Predicted ¹³C NMR Chemical Shifts for a Dioxolane Analog

Carbon AtomPredicted Chemical Shift (ppm)
C2 (ketal carbon)109.5
C4, C5 (ring carbons)65.2
C (ethyl CH₂)28.1
C (ethyl CH₃)8.5
C (ethanol CH₂)59.8
C (ethanol CH₂OH)-

Note: These are predicted values for a representative dioxolane structure and may differ from the actual values for 1,3-Dioxolane-2-ethanol, 2-ethyl-. The ethanol CH₂OH carbon would be further downfield.

Applications of 1,3 Dioxolane 2 Ethanol, 2 Ethyl in Chemical Synthesis and Materials Science

Utilization as a Building Block in Organic Synthesis

The structure of 1,3-dioxolane (B20135) derivatives, featuring a protected carbonyl group and a reactive hydroxyl group, makes them valuable building blocks in organic synthesis.

Role as a Protecting Group Precursor

The 1,3-dioxolane moiety is a well-established protecting group for carbonyl compounds (aldehydes and ketones). wikipedia.orgorganic-chemistry.org The formation of the cyclic acetal (B89532) is achieved by reacting the carbonyl compound with ethylene (B1197577) glycol in the presence of an acid catalyst. organic-chemistry.org This protection is crucial in multi-step syntheses where the carbonyl group needs to be unreactive towards certain reagents, such as nucleophiles and bases. organic-chemistry.org

While 1,3-Dioxolane-2-ethanol, 2-ethyl- itself is already a protected ketone, its precursor, a hydroxy ketone, would utilize the ethylene glycol to form the dioxolane ring for protection. The stability of the dioxolane ring allows for selective reactions to be carried out on other parts of the molecule, such as the ethanol (B145695) side chain.

Intermediate in the Synthesis of Complex Molecules

Research on 2-Methyl-1,3-dioxolane-2-ethanol (B1585420) highlights its critical role as an intermediate in the synthesis of complex organic molecules. It is recognized as a useful methyl vinyl ketone equivalent. tandfonline.comresearchgate.net This functionality is pivotal in annulation reactions, particularly the Robinson annulation, for the formation of six-membered rings. tandfonline.com

For instance, 2-Methyl-1,3-dioxolane-2-ethanol has been instrumental in the synthesis of insect pheromones. It was used in the preparation of the sex pheromone of the western pine beetle, Dendroctonus brevicomis Le Conte. tandfonline.com Furthermore, its derivative, 2-(2-bromoethyl)-2-methyl-1,3-dioxolane (B1279730), which is synthesized from 2-Methyl-1,3-dioxolane-2-ethanol, is a key intermediate in the synthetic pathway for the male-produced sex pheromones of the Mexican fruit fly, Anastrepha ludens, and the Caribbean fruit fly, Anastrepha suspensa. tandfonline.com

The synthesis of 2-Methyl-1,3-dioxolane-2-ethanol from 4-hydroxy-2-butanone (B42824) and ethylene glycol has been optimized to achieve high yields, making it a readily accessible intermediate for these complex syntheses. tandfonline.comtandfonline.com

Table 1: Synthesis of 2-Methyl-1,3-dioxolane-2-ethanol

ReactantsCatalystSolventYieldReference
4-Hydroxy-2-butanone, Ethylene glycold-Tartaric acidEthyl acetate (B1210297)90% tandfonline.comtandfonline.com

This interactive table allows for sorting and filtering of data.

Integration into Polymer and Material Development

While the direct integration of 1,3-Dioxolane-2-ethanol, 2-ethyl- into polymers is not extensively documented, the general class of dioxolanes has found applications in polymer science.

Monomer in Polymerization Processes

Component in Specialty Chemicals and Additives

The dual functionality of a hydroxyl group and a protected carbonyl group in 1,3-Dioxolane-2-ethanol, 2-ethyl- suggests its potential as a component in the formulation of specialty chemicals and additives. The hydroxyl group can be used for further chemical modifications, such as esterification or etherification, to create molecules with specific properties for use in coatings, resins, or as plasticizers. However, specific research on these applications for the title compound is not currently available.

Use in Solvent Systems and Reaction Media Research

Dioxolanes, in general, are used as solvents in various industrial and laboratory applications due to their stability and ability to dissolve a range of organic compounds. wikipedia.orgsolubilityofthings.com 1,3-dioxolane itself is used as a solvent. wikipedia.org The presence of the ethanol group in 1,3-Dioxolane-2-ethanol, 2-ethyl- would increase its polarity and could make it a suitable solvent for specific reaction systems. However, there is no specific research documented on the use of 1,3-Dioxolane-2-ethanol, 2-ethyl- as a primary solvent or in reaction media research. Its structural relative, 2-ethyl-1,3-dioxolane (B3050401), is noted for its use as a solvent. solubilityofthings.com

Applications in Sustainable Chemistry and Biorefineries

The principles of sustainable chemistry advocate for the use of renewable feedstocks, the reduction of waste, and the development of environmentally benign chemical processes. Biorefineries are central to this approach, aiming to convert biomass into a range of value-added products, including chemicals and fuels. Substituted dioxolanes, as a class of compounds, are increasingly being explored within this framework.

Potential as a Bio-derived Solvent and Fuel Additive:

The synthesis of related dioxolane compounds often employs principles of green chemistry. For example, the preparation of 2-(2-Furyl)-1,3-dioxolane from furfural (B47365) (a biomass-derived aldehyde) and ethylene glycol can be achieved in high yields using green catalysts. researchgate.net This points to the feasibility of developing sustainable synthetic routes for other substituted dioxolanes.

Biocatalysis and Chemocatalysis in Dioxolane Production:

Recent research has focused on combining biocatalysis and chemocatalysis to produce chiral dioxolanes from aliphatic aldehydes, demonstrating a pathway from simple bio-based molecules to more complex structures. nih.gov This hybrid bio-hybrid chemical approach, utilizing biomass, CO2, and hydrogen, is a prime example of sustainable synthesis. nih.gov While not yet applied to 1,3-Dioxolane-2-ethanol, 2-ethyl-, this methodology opens up possibilities for its future bio-based production.

Research Findings on Related Dioxolane Synthesis:

While specific data for 1,3-Dioxolane-2-ethanol, 2-ethyl- is scarce, research on similar compounds provides insights into potential sustainable synthesis strategies. The following table summarizes findings for the synthesis of related dioxolane compounds, highlighting the use of bio-based precursors and green reaction conditions.

ProductReactantsCatalyst/ConditionsKey Findings
2-(2-Furyl)-1,3-dioxolaneFurfural, Ethylene GlycolHeteropoly AcidsScalable and high-yielding synthesis from a biomass-derived platform chemical. researchgate.net
(4S,5S)-dipropyl-1,3-dioxolaneAliphatic aldehydesTwo-step enzyme cascade followed by a ruthenium molecular catalystHighly stereoselective synthesis combining bio- and chemocatalysis. nih.gov
Solketal (2,2-dimethyl-1,3-dioxolan-4-yl)methanolGlycerol (B35011), AcetoneVarious heterogeneous acid catalystsEfficient conversion of a biodiesel byproduct into a valuable fuel additive. mdpi.com
General Acetal/Ketal SynthesisGlycerol, FurfuralSolvent-free methodsEnvironmentally friendly production of potential biofuel additives. researchgate.net

These examples underscore the potential for developing sustainable routes to a variety of substituted dioxolanes. Future research could focus on adapting these methods for the specific synthesis of 1,3-Dioxolane-2-ethanol, 2-ethyl- from bio-based precursors, thereby establishing its role in a circular bio-economy.

Environmental Considerations and Green Chemistry Aspects of 1,3 Dioxolane 2 Ethanol, 2 Ethyl Research

Green Chemistry Principles in the Synthesis of 1,3-Dioxolane-2-ethanol, 2-ethyl-

The synthesis of 1,3-Dioxolane-2-ethanol, 2-ethyl- can be approached through various chemical routes. The application of green chemistry principles aims to minimize the environmental impact of these synthetic processes. Key areas of focus include maximizing atom economy, reducing waste, and employing sustainable catalytic systems.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste.

The synthesis of 1,3-Dioxolane-2-ethanol, 2-ethyl- can be achieved through the ketalization of a suitable keto-alcohol with ethylene (B1197577) glycol. A plausible synthetic route involves the reaction of 1-hydroxybutan-2-one (B1215904) with ethylene glycol.

Reaction: C4H8O2 + C2H6O2 → C7H14O3 + H2O (1-hydroxybutan-2-one) + (ethylene glycol) → (1,3-Dioxolane-2-ethanol, 2-ethyl-) + (water)

To illustrate the concept of atom economy, a theoretical calculation for this reaction is provided in the table below.

ReactantMolecular Weight ( g/mol )ProductMolecular Weight ( g/mol )ByproductMolecular Weight ( g/mol )
1-hydroxybutan-2-one88.111,3-Dioxolane-2-ethanol, 2-ethyl-146.18Water18.02
Ethylene glycol62.07
Total Reactant Mass 150.18

Atom Economy Calculation: (Mass of desired product / Total mass of reactants) x 100% (146.18 / 150.18) x 100% = 97.34%

This high theoretical atom economy indicates that the reaction is inherently efficient in terms of incorporating reactant atoms into the desired product. The primary byproduct is water, which is environmentally benign.

Waste reduction strategies in the synthesis of dioxolanes often focus on the use of solvent-free reaction conditions. For instance, research on the synthesis of related dioxolane mixtures from 2,3-butanediol (B46004) has demonstrated the feasibility of solvent-free processes using heterogeneous acid catalysts. advancedbiofuelsusa.info Such approaches eliminate the need for organic solvents, which are often volatile, toxic, and contribute significantly to the environmental impact of chemical processes. rsc.org

The choice of catalyst is critical in developing sustainable synthetic methods. Green catalysts are characterized by high activity, selectivity, stability, and ideally, reusability. For the synthesis of dioxolanes, including 1,3-Dioxolane-2-ethanol, 2-ethyl-, several types of catalysts align with green chemistry principles.

Heterogeneous Acid Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), offer significant advantages over traditional homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid. advancedbiofuelsusa.info They are easily separated from the reaction mixture, can be recycled and reused, and minimize corrosion and waste generation.

Ruthenium-Based Molecular Catalysts: Innovative catalytic systems utilizing ruthenium complexes have been developed for the synthesis of dioxolanes from diols and carbon dioxide. nih.gov This approach is particularly promising from a green chemistry perspective as it utilizes a renewable and non-toxic C1 source (CO2) instead of traditional reagents like formaldehyde (B43269). nih.gov

Biocatalysts: The use of enzymes in chemical synthesis is a cornerstone of green chemistry. Chemoenzymatic cascades have been explored for the production of chiral diols, which are precursors to dioxolanes. researchgate.net These enzymatic reactions are highly selective and operate under mild conditions, reducing energy consumption and byproduct formation. researchgate.net

The table below summarizes some sustainable catalyst options for dioxolane synthesis.

Catalyst TypeExampleAdvantagesReference
Heterogeneous Acid CatalystAmberlyst-15Solvent-free conditions, reusability, reduced waste advancedbiofuelsusa.info
Ruthenium Molecular Catalyst[Ru(triphos)(tmm)]Utilizes CO2 as a C1 source, mild reaction conditions nih.gov
BiocatalystBenzaldehyde (B42025) lyase, OxidoreductaseHigh stereoselectivity, mild conditions, renewable researchgate.net

Degradation Pathways and Environmental Fate Studies

Understanding the environmental fate of a chemical is crucial for assessing its long-term impact. For 1,3-Dioxolane-2-ethanol, 2-ethyl-, its persistence, bioaccumulation potential, and toxicity (PBT) are key parameters. While specific experimental data on the environmental degradation of this compound are limited, its potential pathways can be inferred from its chemical structure and the behavior of related compounds.

The structure of 1,3-Dioxolane-2-ethanol, 2-ethyl- contains two key functional groups that will dictate its environmental degradation: the 1,3-dioxolane (B20135) ring (an acetal) and a primary alcohol.

Hydrolysis of the Dioxolane Ring: Acetal (B89532) groups are known to be susceptible to hydrolysis under acidic conditions, breaking down into the parent ketone/aldehyde and diol. In the environment, this hydrolysis would likely be a primary degradation pathway, yielding 1-hydroxybutan-2-one and ethylene glycol. The rate of hydrolysis is dependent on the pH of the surrounding environment.

Biodegradation of the Alcohol Moiety and Hydrolysis Products: The primary alcohol group is generally amenable to microbial oxidation. Furthermore, the likely hydrolysis products, 1-hydroxybutan-2-one and ethylene glycol, are small, oxygenated molecules that are expected to be readily biodegradable by environmental microorganisms. The presence of alcohol and carboxylic acid functional groups in a molecule generally increases its biodegradability. nih.gov

The general biodegradability of chemical compounds is a key factor in their environmental risk assessment. chimia.chnih.gov While specific studies on 1,3-Dioxolane-2-ethanol, 2-ethyl- are not available, the principles of biodegradation suggest that its breakdown products are unlikely to persist in the environment.

Bio-based Feedstocks for 1,3-Dioxolane-2-ethanol, 2-ethyl- Production

The transition from fossil-based feedstocks to renewable, bio-based resources is a central goal of green chemistry. The production of 1,3-Dioxolane-2-ethanol, 2-ethyl- and related dioxolanes from biomass is an active area of research.

One promising route involves the use of 2,3-butanediol (2,3-BDO) , a platform chemical that can be produced sustainably from the fermentation of various sugars derived from biomass. mdpi.com Research has shown that 2,3-BDO can be converted into a mixture of dioxolanes, including 2-ethyl-2,4,5-trimethyl-1,3-dioxolanes, in a solvent-free process. advancedbiofuelsusa.info This demonstrates a direct link between a bio-based feedstock and the synthesis of the target chemical class.

Another approach involves the utilization of furfural (B47365) , a key biomass derivative obtained from the dehydration of C5 sugars found in hemicellulose. researchgate.net Furfural can be converted to various platform molecules that could potentially serve as precursors for the synthesis of functionalized dioxolanes.

Furthermore, the synthesis of dioxolanes from bio-derived diols and carbon dioxide represents a highly sustainable pathway. nih.gov This method not only uses a renewable C1 source but also allows for the production of dioxolanes directly from bio-based precursors.

The table below highlights potential bio-based feedstocks and their connection to the synthesis of dioxolanes.

Bio-based FeedstockPlatform ChemicalRelevance to Dioxolane SynthesisReference
Biomass (sugars)2,3-ButanediolDirect precursor to a mixture of dioxolanes, including ethyl-substituted derivatives. advancedbiofuelsusa.infomdpi.com
HemicelluloseFurfuralCan be converted to platform molecules for dioxolane synthesis. researchgate.net
Bio-derived DiolsVarious diolsCan be reacted with CO2 to form dioxolanes. nih.gov

The exploration of these bio-based routes is essential for developing a truly sustainable life cycle for 1,3-Dioxolane-2-ethanol, 2-ethyl- and other related compounds.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.